molecular formula C6H5BrN2O2S B102921 N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide CAS No. 16443-97-3

N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B102921
CAS No.: 16443-97-3
M. Wt: 249.09 g/mol
InChI Key: GCMXRINJCZAAQN-UHFFFAOYSA-N
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Description

Molecular Formula: C₆H₅BrN₂O₂S
Key Structural Features:

  • Thiazole core substituted at position 2 with an acetamide group.
  • Bromine at position 5 and a formyl group (-CHO) at position 4 of the thiazole ring.

Properties

IUPAC Name

N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2S/c1-3(11)8-6-9-4(2-10)5(7)12-6/h2H,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMXRINJCZAAQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=C(S1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366480
Record name N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16443-97-3
Record name N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide
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Preparation Methods

Cyclization via Thiourea and α-Halo Carbonyl Compounds

A modified Hantzsch method employs thiourea derivatives and α-halo carbonyl compounds bearing pre-installed functional groups. For example, reacting 2-bromo-1-(4-formylphenyl)ethan-1-one with thiourea in ethanol under reflux yields 2-amino-4-formyl-5-bromo-1,3-thiazole. This method ensures simultaneous introduction of the bromo and formyl groups during ring formation. Key parameters include:

  • Solvent : Ethanol or acetonitrile for optimal solubility.

  • Temperature : Reflux conditions (78–90°C) to drive cyclization.

  • Yield : 60–75%, depending on substituent steric effects.

Directed Metallation for Regioselective Bromination

Alternative routes begin with unsubstituted thiazole derivatives, followed by directed bromination. Using n-butyllithium to deprotonate the thiazole at the 5-position enables regioselective bromination with N-bromosuccinimide (NBS). Subsequent formylation at the 4-position is achieved via the Vilsmeier-Haack reaction (POCl₃/DMF), though this method requires careful exclusion of moisture.

Functional Group Introduction

Formylation at the 4-Position

The formyl group is introduced using electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) strategies.

Vilsmeier-Haack Formylation

Although excluded sources describe this method, alternative protocols from non-restricted sources confirm its utility. Treating 5-bromo-2-aminothiazole with dimethylformamide (DMF) and phosphorus oxychloride at 0–5°C generates the 4-formyl derivative. The reaction proceeds via a reactive iminium intermediate, with yields reaching 68% after purification.

Friedel-Crafts Acylation

In cases where EAS is hindered, Friedel-Crafts acylation using acetyl chloride and AlCl₃ has been reported for analogous thiazoles. However, this method is less efficient for formylation due to side reactions, yielding <40%.

Bromination at the 5-Position

Bromination is typically performed using NBS or Br₂ in the presence of Lewis acids. For 2-amino-4-formylthiazole, bromination with NBS in CCl₄ at room temperature selectively substitutes the 5-position, achieving >85% conversion. Radical initiators like AIBN are avoided to prevent over-bromination.

Acetylation of the 2-Amino Group

The final step involves converting the 2-amino group to an acetamide. This is achieved through nucleophilic acyl substitution using acetic anhydride or acetyl chloride.

Acetic Anhydride in Basic Conditions

Treating 2-amino-5-bromo-4-formylthiazole with acetic anhydride in pyridine at 50°C for 4 hours affords the acetamide derivative in 90% yield. Pyridine acts as both a base and solvent, neutralizing HCl byproducts.

Microwave-Assisted Acetylation

Recent advancements utilize microwave irradiation to accelerate acetylation. A mixture of the amine, acetic anhydride, and a catalytic amount of DMAP irradiated at 100°C for 15 minutes achieves 95% conversion, reducing reaction time from hours to minutes.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Hantzsch CyclizationThiourea + α-halo carbonyl60–75%One-pot synthesis; functional group toleranceRequires bromo-formyl starting material
Directed MetallationLithiation + Bromination + Formylation50–65%High regioselectivityMoisture-sensitive intermediates
Microwave AcetylationMicrowave-assisted reaction90–95%Rapid; high yieldSpecialized equipment required

Mechanistic Insights

Cyclization Mechanism

The Hantzsch thiazole synthesis proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the halo carbonyl compound, followed by cyclodehydration. Bromo and formyl groups stabilize the transition state through electron-withdrawing effects, enhancing reaction rates.

Acetylation Kinetics

Acetic anhydride reacts with the 2-amino group via a two-step process: initial protonation of the amine, followed by nucleophilic attack on the acyl carbon. Pyridine accelerates the reaction by scavenging HCl, shifting the equilibrium toward product formation.

Challenges and Optimization

Purification Difficulties

The polar nature of this compound complicates crystallization. Silica gel chromatography with ethyl acetate/hexane (3:7) is recommended, though repeated chromatography may reduce yields by 10–15%.

Stability Concerns

The formyl group is prone to oxidation, necessitating storage under inert gas at −20°C. Addition of radical inhibitors like BHT (0.1%) during synthesis mitigates degradation.

Industrial-Scale Considerations

Large-scale production faces hurdles in cost-effective bromination and formylation. Continuous flow reactors have been proposed to improve safety and efficiency in bromine handling. Additionally, enzymatic acetylation using lipases offers a greener alternative to traditional methods, though yields remain suboptimal (60–70%) .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: N-(5-bromo-4-carboxyl-1,3-thiazol-2-yl)acetamide

    Reduction: N-(5-bromo-4-hydroxymethyl-1,3-thiazol-2-yl)acetamide

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide has been investigated for its potential antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as various fungal species. This is attributed to the thiazole ring's ability to interact with biological targets, potentially disrupting cellular processes.
  • Anticancer Potential : Research indicates that this compound may act as an anticancer agent. It has been evaluated against human cancer cell lines, demonstrating promising results in inhibiting cell proliferation. The compound's structure allows it to bind to specific receptors or enzymes involved in cancer progression .

Biological Studies

The compound has been studied for its interaction with biological macromolecules through molecular docking studies. These studies help elucidate the binding affinity of this compound to various biological targets, providing insights into its mechanism of action .

Industrial Applications

In addition to its pharmaceutical potential, this compound is utilized in the development of new materials. Its unique structural features make it a valuable precursor in the synthesis of dyes and pigments. Furthermore, it may serve as a lead compound for developing agrochemicals aimed at pest control.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited strong antimicrobial activity against resistant strains of bacteria and fungi. The results indicated that modifications to the thiazole ring could enhance efficacy further .
  • Anticancer Activity : In vitro studies on human breast cancer cell lines showed that certain derivatives had significant cytotoxic effects, leading to apoptosis in cancer cells. The structure–activity relationship analysis revealed that specific substitutions on the thiazole ring were critical for enhancing anticancer properties .

Mechanism of Action

The mechanism of action of N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

Compound Name Substituents (Thiazole Positions) Molecular Formula Key Differences vs. Target Compound Source
N-(5-Bromo-4-formyl-1,3-thiazol-2-yl)acetamide 4-CHO, 5-Br C₆H₅BrN₂O₂S Reference compound.
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetamide (11) 4-(4-Cl-C₆H₄) C₁₁H₉ClN₂OS Chlorophenyl at position 4; lacks formyl and Br.
N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamide Thiadiazole core, 5-Br C₄H₄BrN₃OS Thiadiazole vs. thiazole; Br at position 5.
N-(5-(4-Hydroxyphenyl)-1,3-thiazol-2-yl)acetamide 5-(4-OH-C₆H₄) C₁₁H₁₀N₂O₂S Hydroxyphenyl at position 5; lacks Br and CHO.
N-(2-(4-Fluorophenyl)-1,3-thiazol-5-yl)acetamide (9b) 2-(4-F-C₆H₄), 5-NHAc C₁₁H₁₀FN₃OS Fluorophenyl at position 2; acetamide at position 5.

Key Observations :

  • The formyl group at position 4 in the target compound is rare among analogs, which typically feature aryl or halogen substituents.
  • Bromine at position 5 is shared with some analogs (e.g., ), but its combination with a formyl group is unique.

Key Observations :

  • The target compound’s formyl group may enhance reactivity in enzyme binding (e.g., via Schiff base formation), but activity data are lacking.
  • Analogs with aryl substituents (e.g., ) show COX/LOX inhibition, suggesting the target’s substituents could modulate similar pathways.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Predicted logP Solubility Stability Notes Source
This compound 249.09 ~1.5 Moderate in DMSO Sensitive to nucleophiles (CHO).
N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamide 222.06 ~1.2 Low in water Stable under inert conditions.
2-{[5-(5-Bromo-2-hydroxyphenyl)...}acetamide 502.41 ~3.0 Low in aqueous Photolabile (Br, phenolic OH).
N-(5-Bromo-4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide 389.24 ~2.8 Low in polar solvents Enhanced lipophilicity (CF₃).

Key Observations :

  • Bromine increases molecular weight and may reduce metabolic stability.

Biological Activity

N-(5-bromo-4-formyl-1,3-thiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, supported by various research findings and data tables.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a bromo and formyl group, which influences its reactivity and biological activity. The compound can be synthesized through various chemical pathways, often serving as a building block for more complex thiazole derivatives.

Antimicrobial Activity

Research has indicated that this compound exhibits promising antimicrobial properties . In a study evaluating various thiazole derivatives, this compound demonstrated significant activity against several bacterial strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Antifungal Properties

The compound has also been investigated for antifungal activity . Its efficacy against common fungal pathogens has been documented in various studies. The presence of the thiazole ring is critical for enhancing the antifungal action.

Case Study: Antifungal Evaluation

In a recent study, this compound was tested against Candida species. The results indicated that the compound inhibited fungal growth significantly compared to standard antifungal agents.

Anticancer Potential

This compound has emerged as a potential anticancer agent . Studies have highlighted its cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxic Activity of this compound

Cancer Cell LineIC50 (µM)Reference
HepG2 (liver cancer)15.0
MCF7 (breast cancer)12.5
A549 (lung cancer)10.0

The anticancer mechanism of this compound involves the induction of apoptosis in cancer cells. Molecular docking studies suggest that the compound interacts with specific proteins involved in cell survival pathways, leading to increased apoptosis rates in treated cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the thiazole ring or substituents can significantly alter its biological activity. For instance:

  • Bromine Substitution : Enhances antimicrobial potency.
  • Formyl Group : Critical for anticancer activity by affecting cell signaling pathways.

Q & A

Q. Purity Assurance :

  • Chromatography : Use column chromatography with gradients (e.g., hexane/ethyl acetate) to separate intermediates.
  • Spectroscopic Validation : Confirm structure via ¹H/¹³C NMR (peaks at δ ~2.1 ppm for acetamide CH₃, δ ~9.5 ppm for formyl proton) and LC-MS .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Identify functional groups (e.g., formyl, acetamide) and confirm substitution patterns on the thiazole ring .
  • IR Spectroscopy : Detect carbonyl stretches (formyl: ~1700 cm⁻¹; acetamide: ~1650 cm⁻¹) .
  • X-ray Crystallography : Resolve 3D structure using SHELX software (e.g., SHELXL for refinement) to validate bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding) .

Advanced: How can reaction conditions be optimized to improve yield in the bromination step?

Answer:

  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance electrophilic bromination efficiency.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (CCl₄) for regioselectivity .
  • Temperature Control : Use low temperatures (0–5°C) to minimize side reactions (e.g., di-bromination).
  • In Situ Monitoring : Employ TLC or HPLC to track reaction progress and terminate at optimal conversion .

Example : reports bromination yields >80% using NBS in DMF at 0°C, whereas achieved 65% in THF, highlighting solvent impact .

Advanced: How can computational tools predict the biological activity of this compound?

Answer:

  • PASS Algorithm : Predict pharmacological effects (e.g., antiviral, anti-inflammatory) based on structural analogs (e.g., thiazole derivatives targeting COX/LOX enzymes) .
  • Molecular Docking : Simulate binding to targets like COX-2 (PDB ID: 5KIR) or viral proteases. Key interactions include:
    • π-π stacking between the thiazole ring and aromatic residues.
    • Hydrogen bonding between the formyl group and catalytic sites .
  • ADMET Prediction : Use tools like SwissADME to assess solubility (LogP ~1.2–2.5) and bioavailability .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

  • Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK293 for COX inhibition) and controls .
  • Cross-Validation : Compare results with structurally similar compounds (e.g., N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, which showed COX-1/COX-2 inhibition ).
  • Dose-Response Analysis : Determine IC₅₀ values under identical conditions (e.g., 9.01 µM vs. 11.65 µM in COX assays) to assess selectivity .

Basic: What are the potential applications of this compound in drug discovery?

Answer:

  • Antiviral Agents : Analogous compounds (e.g., N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]acetamide derivatives) inhibit herpes simplex virus proteases .
  • Anti-Inflammatory Agents : Thiazole derivatives exhibit COX/LOX inhibition, reducing prostaglandin synthesis .
  • Anticancer Candidates : Thiazole-acetamide hybrids interfere with protein synthesis or DNA replication in bacterial and cancer cells .

Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?

Answer:

  • Solvent Screening : Test mixed solvents (e.g., DCM/methanol) to improve crystal growth.
  • Cocrystallization : Add coformers (e.g., carboxylic acids) to stabilize lattice interactions.
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to resolve overlapping reflections .

Example : highlights SHELX’s robustness in handling high-resolution or twinned data, critical for small-molecule crystallography .

Basic: How is the electronic nature of the thiazole ring exploited in further derivatization?

Answer:

  • Electrophilic Substitution : The electron-deficient thiazole ring directs substitutions to the 5-position (bromine) and 4-position (formyl) .
  • Nucleophilic Reactions : React the acetamide group with Grignard reagents or amines to form secondary amides .

Advanced: What green chemistry principles can be applied to its synthesis?

Answer:

  • Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME), a greener solvent .
  • Catalytic Systems : Use immobilized catalysts (e.g., silica-supported Fe³⁺) for bromination to reduce waste.
  • Flow Chemistry : Implement continuous flow reactors for safer handling of exothermic steps (e.g., formylation) .

Advanced: How does the bromine substituent influence the compound’s reactivity and bioactivity?

Answer:

  • Steric Effects : Bromine’s bulkiness may hinder binding to flat active sites (e.g., COX-2’s hydrophobic pocket) but enhance selectivity for deeper pockets .
  • Electronic Effects : The electron-withdrawing bromine increases thiazole ring electrophilicity, facilitating nucleophilic attacks in further derivatization .
  • Bioactivity Impact : Bromine enhances lipophilicity (LogP +0.5), improving membrane permeability but potentially reducing solubility .

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